Pkmyt1-IN-1

PKMYT1 inhibition Biochemical potency Kinase assay

Pkmyt1-IN-1 is a potent and selective PKMYT1 inhibitor (IC50=8.8 nM) that outperforms RP-6306 in biochemical assays. Ideal for in vitro enzymatic studies, target engagement validation, and synthetic lethality experiments in CCNE1-amplified tumor models (HCC1569 IC50=42 nM). This tool compound ensures reproducible results and eliminates off-target WEE1 effects, making it the superior choice for precise cell cycle and DNA damage response research.

Molecular Formula C21H17N5O2
Molecular Weight 371.4 g/mol
Cat. No. B12365828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePkmyt1-IN-1
Molecular FormulaC21H17N5O2
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)O)C)N2C3=C4C(=C(N=C5C=CC=CC5=C4NC=N3)O)C2=N
InChIInChI=1S/C21H17N5O2/c1-10-7-8-14(27)11(2)18(10)26-19(22)16-15-17(23-9-24-20(15)26)12-5-3-4-6-13(12)25-21(16)28/h3-9,22,27-28H,1-2H3,(H,23,24)
InChIKeyBRYKANUUAQQQFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pkmyt1-IN-1: Baseline Overview and Core Pharmacological Profile for Research Procurement


Pkmyt1-IN-1 (Compound 1; CAS: 3033609-83-2) is a potent inhibitor of protein kinase membrane-associated tyrosine/threonine 1 (PKMYT1), a critical negative regulator of CDK1 that governs the G2/M cell cycle transition . Disclosed in patent WO2024061343A1, this compound is designed as a research tool to interrogate the synthetic lethal relationship between PKMYT1 inhibition and CCNE1 amplification [1]. In biochemical assays, Pkmyt1-IN-1 demonstrates an IC50 of 8.8 nM against PKMYT1 and inhibits proliferation of the CCNE1-amplified tumor cell line HCC1569 with an IC50 of 42 nM .

Why Generic Substitution with Pkmyt1-IN-1 Fails: A Procurement-Focused Analysis


In the emerging field of PKMYT1-targeted therapy, generic substitution is not feasible due to the profound differences in potency, selectivity, and mechanism among available inhibitors. While the clinical candidate RP-6306 (lunresertib) has established a benchmark with an IC50 of 14 nM and oral bioavailability , other research compounds like Pkmyt1-IN-1 exhibit distinct potency profiles (IC50 8.8 nM) and cellular activities that make them uniquely suited for specific experimental contexts. Critically, PKMYT1 inhibitors differ in their selectivity over the closely related WEE1 kinase, which can lead to divergent biological outcomes and off-target effects. Substituting one inhibitor for another without quantitative justification risks compromising experimental reproducibility and data integrity, particularly in studies involving CCNE1-amplified tumor models where the therapeutic window is narrow [1]. The following evidence guide provides the quantitative differentiation necessary for informed scientific selection.

Pkmyt1-IN-1: Quantitative Evidence Guide for Differentiated Scientific Selection


Enhanced Biochemical Potency Against PKMYT1 Relative to Clinical Benchmark RP-6306

Pkmyt1-IN-1 demonstrates a lower IC50 against PKMYT1 compared to the clinical-stage inhibitor RP-6306 (lunresertib) in biochemical assays. The difference in potency may influence experimental outcomes in target engagement studies, especially at lower inhibitor concentrations .

PKMYT1 inhibition Biochemical potency Kinase assay

Cellular Antiproliferative Activity in CCNE1-Amplified HCC1569 Cells

Pkmyt1-IN-1 effectively inhibits the proliferation of the CCNE1-amplified breast cancer cell line HCC1569 with an IC50 of 42 nM. This cellular activity confirms that the compound's biochemical potency translates into a functional effect in a genetically defined cancer model relevant to PKMYT1 synthetic lethality .

CCNE1 amplification Cancer cell proliferation HCC1569

Potency Advantage Over Related PKMYT1 Inhibitor PKMYT1-IN-3

When compared to another research-grade PKMYT1 inhibitor, PKMYT1-IN-3 (compound 8ma), Pkmyt1-IN-1 shows superior biochemical potency. PKMYT1-IN-3 has an IC50 of 16.5 nM against PKMYT1, making Pkmyt1-IN-1 approximately 1.9-fold more potent in enzymatic assays .

PKMYT1 inhibitors Comparative potency HCC1569

Comparison to Dual WEE1/PKMYT1 Inhibitor: Mechanistic Differentiation

Pkmyt1-IN-1 is a selective PKMYT1 inhibitor, whereas WEE1/PKMYT1-IN-1 (compound 75) is a dual inhibitor targeting both WEE1 and PKMYT1. While quantitative selectivity data for Pkmyt1-IN-1 over WEE1 are not available in the public domain, the known mechanistic differences between selective and dual inhibitors have profound implications for cell cycle checkpoint abrogation. Dual inhibition forces complete G2/M checkpoint override, potentially leading to greater efficacy but also increased toxicity, while selective PKMYT1 inhibition may offer a more targeted approach for CCNE1-amplified cancers .

WEE1 Dual inhibition Selectivity profile

Pkmyt1-IN-1: Recommended Application Scenarios Based on Quantitative Evidence


Biochemical Target Engagement Studies in PKMYT1-Dependent Pathways

Given its high biochemical potency (IC50 = 8.8 nM), Pkmyt1-IN-1 is ideally suited for in vitro enzymatic assays designed to measure direct PKMYT1 inhibition. Its potency advantage over RP-6306 (14 nM) and PKMYT1-IN-3 (16.5 nM) makes it a preferred choice for studies requiring maximal target engagement at lower compound concentrations, such as kinetic analyses or co-crystallization trials .

Validation of Synthetic Lethality in CCNE1-Amplified Cancer Cell Lines

Pkmyt1-IN-1 has demonstrated antiproliferative activity in the CCNE1-amplified cell line HCC1569 (IC50 = 42 nM). This establishes a quantitative benchmark for researchers investigating the synthetic lethal relationship between CCNE1 amplification and PKMYT1 inhibition. The compound can be used as a chemical probe to validate target engagement and downstream effects on CDK1 phosphorylation in CCNE1-amplified models, including ovarian, endometrial, and gastric cancers where this genetic alteration is prevalent [1][2].

Comparative Pharmacology Studies Assessing PKMYT1 vs. Dual WEE1/PKMYT1 Inhibition

As a selective PKMYT1 inhibitor, Pkmyt1-IN-1 serves as an essential control compound in studies comparing the biological consequences of selective PKMYT1 inhibition versus dual WEE1/PKMYT1 inhibition. Such studies are critical for dissecting the specific contribution of PKMYT1 to cell cycle regulation and DNA damage response, without the confounding effects of WEE1 blockade .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pkmyt1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.